2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methylphenyl group and at position 4 with a sulfanyl (-S-) linker. This linker connects to an acetamide moiety, which is further substituted at the nitrogen with a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-6-8-16(9-7-15)19-13-20-22(23-10-11-26(20)25-19)29-14-21(27)24-17-4-3-5-18(12-17)28-2/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXQQMBUMUHZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolo derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.42 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core linked to a sulfanyl group and substituted phenyl rings, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.42 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazolo core and subsequent functionalization with sulfanyl and acetamide groups. The synthetic route may include:
- Formation of the Pyrazolo Core : Cyclization of appropriate precursors.
- Introduction of the 4-Methylphenyl Group : Substitution reactions using suitable reagents.
- Thioether Formation : Reaction with thiol compounds to introduce the sulfanyl group.
- Acetamide Formation : Final modification to yield the target compound.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazolo structures exhibit significant anticancer properties. For instance, a series of pyrazolo derivatives were evaluated for their cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results showed varying degrees of cytotoxicity, suggesting that structural modifications can enhance or diminish activity.
- Case Study : A study on related pyrazolo compounds demonstrated that specific substitutions on the phenyl rings significantly influenced their anticancer potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12 |
| Compound B | K-562 | 20 |
| Target Compound | MCF-7 | TBD |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against protein kinases such as CDK2 and Abl kinase, which are critical in cell cycle regulation and cancer progression.
- Research Findings : While some derivatives showed promising inhibition profiles, the target compound's efficacy in inhibiting these kinases remains to be fully characterized. Preliminary data suggest that structural features such as the presence of a sulfanyl group may influence binding affinity.
The proposed mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. These interactions may lead to:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by disrupting key signaling pathways.
- Modulation of enzyme activity affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Core Structure : Pyrazolo[1,5-a]pyrazine.
- Substituents :
- R1: 4-Chlorophenyl (vs. 4-methylphenyl in the target compound).
- R2: 3-(Methylsulfanyl)phenyl (identical to the target).
N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazine in the target).
- Substituents :
- R1: 4-(Tributylstannyl)phenyl (radioactive labeling precursor).
- R2: Diethyl acetamide (vs. aryl-substituted acetamide in the target).
- Application: Used in radiosynthesis for positron emission tomography (PET) imaging, highlighting the versatility of pyrazolo-heterocycles in diagnostic applications .
Analogues with Modified Acetamide Moieties
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
- Core Structure : Pyrazolo[1,5-a]pyrazine (identical to the target).
- Substituents :
- R1: 4-Methylphenyl (identical).
- R2: 2-(Trifluoromethyl)phenyl (vs. 3-(methylsulfanyl)phenyl in the target).
- Key Feature : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve pharmacokinetic properties .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Compounds with Alternative Heterocyclic Systems
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamides
- Core Structure : Pyrazoline (vs. pyrazolo[1,5-a]pyrazine).
- Substituents :
- Sulfonamide group at position 4.
- Activity : Exhibits carbonic anhydrase inhibitory activity, suggesting that sulfonamide-pyrazoline hybrids are promising for enzyme-targeted therapies .
Triazolopyrimidine-2-oxygen Acetylhydrazones
Comparative Analysis Table
Research Findings and Implications
- Sulfur vs. Halogen Substituents : Chloro and methyl groups on the pyrazolo core influence electronic properties, with chloro enhancing lipophilicity and methyl favoring steric interactions .
- Acetamide Modifications : Substitution with trifluoromethyl or methylsulfanyl groups balances metabolic stability and target engagement .
- Heterocycle Choice : Pyrazolo[1,5-a]pyrazines offer rigidity for receptor binding, while pyrazolines and triazolopyrimidines provide conformational flexibility for diverse applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
